(1-Cyclopropyl-1H-indol-4-yl)methanol
Description
(1-Cyclopropyl-1H-indol-4-yl)methanol is an indole-derived compound featuring a cyclopropyl substituent at the 1-position of the indole ring and a hydroxymethyl (-CH2OH) group at the 4-position. Indole derivatives are prominent in pharmaceutical and agrochemical research due to their structural versatility and bioactivity.
Properties
IUPAC Name |
(1-cyclopropylindol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-8-9-2-1-3-12-11(9)6-7-13(12)10-4-5-10/h1-3,6-7,10,14H,4-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBQUQONHKVCIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C(C=CC=C32)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-1H-indol-4-yl)methanol typically involves the following steps:
-
Cyclopropylation of Indole: : The initial step involves the introduction of a cyclopropyl group to the indole ring. This can be achieved through a cyclopropanation reaction using cyclopropyl bromide and a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
-
Formylation: : The next step is the formylation of the indole ring, which can be carried out using a Vilsmeier-Haack reaction. This involves the reaction of the cyclopropylated indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
-
Reduction: : The final step is the reduction of the formyl group to a hydroxymethyl group. This can be achieved using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol.
Industrial Production Methods
Industrial production of (1-Cyclopropyl-1H-indol-4-yl)methanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : (1-Cyclopropyl-1H-indol-4-yl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
-
Reduction: : The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: : Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Reagents such as halogens (e.g., bromine) or nitro groups can be introduced under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in acetic acid or nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products
Oxidation: (1-Cyclopropyl-1H-indol-4-yl)carboxaldehyde or (1-Cyclopropyl-1H-indol-4-yl)carboxylic acid.
Reduction: (1-Cyclopropyl-1H-indol-4-yl)methane.
Substitution: 3-Bromo-(1-Cyclopropyl-1H-indol-4-yl)methanol or 3-Nitro-(1-Cyclopropyl-1H-indol-4-yl)methanol.
Scientific Research Applications
Chemistry
In chemistry, (1-Cyclopropyl-1H-indol-4-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
Biologically, indole derivatives are known for their wide range of activities, including antimicrobial, antiviral, and anticancer properties. (1-Cyclopropyl-1H-indol-4-yl)methanol may be investigated for similar activities, particularly due to the presence of the cyclopropyl group, which can enhance its biological activity.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Indole derivatives are often used in the development of drugs targeting various diseases, including neurological disorders, cancer, and infectious diseases.
Industry
Industrially, (1-Cyclopropyl-1H-indol-4-yl)methanol can be used in the synthesis of dyes, pigments, and other materials that require stable aromatic compounds. Its unique chemical properties make it suitable for applications that demand high stability and reactivity.
Mechanism of Action
The mechanism of action of (1-Cyclopropyl-1H-indol-4-yl)methanol depends on its interaction with specific molecular targets. Indole derivatives typically exert their effects by binding to receptors or enzymes, modulating their activity. The cyclopropyl group may enhance binding affinity or selectivity for certain targets, leading to more potent biological effects.
Comparison with Similar Compounds
Key Compounds for Comparison:
[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol (): A benzyl alcohol derivative with a nitroimidazole core.
1-(4-Methylphenyl)-1-propanol (): A simple aryl propanol with a methyl-substituted benzene ring.
Pentyl-substituted indole methanones (): Indole derivatives with ketone groups and alkyl/aryl substituents.
Table 1: Structural and Substituent Comparisons
| Compound | Core Structure | N-Substituent | Functional Group Position | Key Functional Groups |
|---|---|---|---|---|
| (1-Cyclopropyl-1H-indol-4-yl)methanol | Indole | Cyclopropyl | 4-position | -CH2OH |
| [4-(Nitroimidazole)phenyl]methanol | Imidazole + Benzene | Methyl | Para to imidazole | -CH2OH |
| 1-(4-Methylphenyl)-1-propanol | Benzene | N/A | 1-position | -CH(CH2CH3)OH |
| (1-Pentylindol-3-yl)methanones | Indole | Pentyl | 3-position | -CO-aryl |
Key Observations :
- The cyclopropyl group in the target compound contrasts with bulkier N-substituents (e.g., pentyl in ), likely reducing lipophilicity (logP) compared to pentyl but enhancing rigidity .
- The 4-position hydroxymethyl group may improve solubility in polar solvents compared to 3-position ketones in compounds .
Chlorination of Alcohols:
- and describe the conversion of [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol to a chloromethyl derivative using SOCl2. Similarly, (1-Cyclopropyl-1H-indol-4-yl)methanol could undergo chlorination to yield a chloromethyl intermediate, useful in nucleophilic substitutions .
- Reactivity Comparison: Benzyl Alcohols (): React readily with SOCl2 due to the electron-withdrawing nitro group enhancing electrophilicity. Indole Methanols: The electron-rich indole ring may slow chlorination unless activated by substituents.
Spectroscopic Characterization
Table 2: NMR Chemical Shift Ranges for Methanol-Containing Compounds
Notes:
- The hydroxymethyl group in the target compound would likely exhibit a broad singlet near δ 1.5–2.5 (OH) and a -CH2- resonance at δ 3.5–4.0, similar to benzyl alcohols in .
- Aromatic protons in the indole ring (positions 5–7) may resonate at δ 6.5–8.0, comparable to pentyl-substituted indoles in .
Physicochemical Properties
Table 3: Predicted Property Comparison
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water) |
|---|---|---|---|
| (1-Cyclopropyl-1H-indol-4-yl)methanol | ~202 | 1.8–2.2 | Moderate |
| [4-(Nitroimidazole)phenyl]methanol | ~237 | 1.5–1.9 | Low |
| 1-(4-Methylphenyl)-1-propanol | ~150 | 1.2–1.5 | High |
| (1-Pentylindol-3-yl)methanone | ~285 | 3.0–3.5 | Very Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
